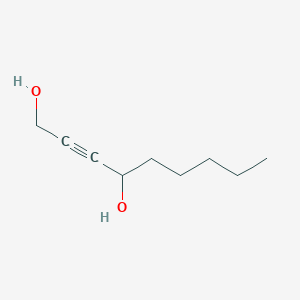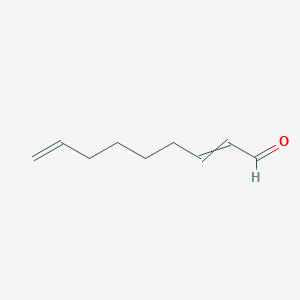
Nona-2,8-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nona-2,8-dienal is a chemical compound classified as a biogenic acyclic aldehyde. It has the molecular formula C₉H₁₄O and a molecular weight of 138.104 g/mol . This compound is known for its distinctive odor and is found in various natural sources, including certain plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nona-2,8-dienal can be synthesized through several methods. One common approach involves the aldol condensation of enols derived from nona-2,8-dione . This reaction typically requires acidic or basic conditions to facilitate the formation of the enol intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Nona-2,8-dienal undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Nona-2,8-dienal has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: this compound is studied for its role in plant biochemistry and its effects on various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial and antioxidant properties.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor, and in the production of certain polymers and resins
Mecanismo De Acción
The mechanism of action of nona-2,8-dienal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity underlies its antimicrobial and antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
Nona-2,4-dienal: Another biogenic acyclic aldehyde with similar structural features but differing in the position of the double bonds.
Nona-2,6-dienal: Similar in structure but with double bonds at different positions, leading to different chemical properties and reactivity
Uniqueness
Nona-2,8-dienal is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its reactivity and odor profile make it valuable in various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
108529-76-6 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
nona-2,8-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h2,7-9H,1,3-6H2 |
Clave InChI |
ZWSQVNVYDZKIEV-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





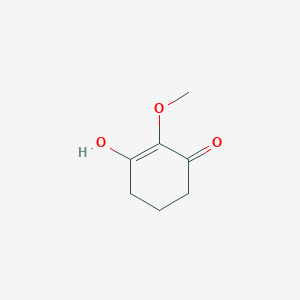
![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)


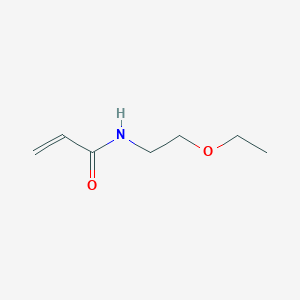

![9-(Propan-2-yl)-10-sulfanylidenedihydro-2H,6H-10lambda~5~-[1,3,2]diazaphosphinino[2,1-b][1,3,2]oxazaphosphinine-6,8(7H,9H,10H)-dione](/img/structure/B14331129.png)
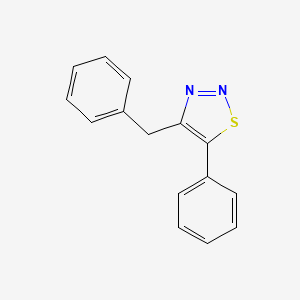
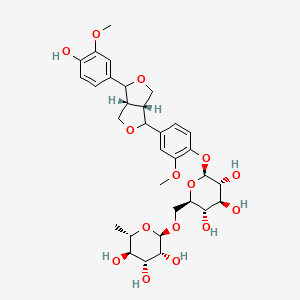
![Octahydro-3H-pyrrolo[1,2-a]azepin-3-one](/img/structure/B14331152.png)
